Introduction: Navigating the Landscape of Novel Fluorinated Phenylalkylamines
Introduction: Navigating the Landscape of Novel Fluorinated Phenylalkylamines
An In-depth Technical Guide to Butyl[(2-fluorophenyl)methyl]amine Hydrochloride and its Analogs for Advanced Research
In the dynamic field of drug discovery and development, fluorinated phenylalkylamines represent a class of compounds with significant potential. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological parameters, including metabolic stability, binding affinity, and bioavailability. This guide focuses on Butyl[(2-fluorophenyl)methyl]amine hydrochloride, a specific member of this promising class.
A crucial first step in the characterization of any chemical entity is the assignment of a Chemical Abstracts Service (CAS) number. However, for Butyl[(2-fluorophenyl)methyl]amine hydrochloride, a definitive CAS number is not readily found in public databases. This ambiguity underscores the compound's status as a novel or less-common research chemical.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, leveraging data from structurally similar and well-characterized analogs. By examining the properties, synthesis, and handling of these closely related compounds, we can establish a robust foundational understanding to inform the synthesis, characterization, and potential application of Butyl[(2-fluorophenyl)methyl]amine hydrochloride.
Compound Identification and Structural Analogs
The precise identification of a chemical compound is paramount for reproducible research. While the target compound lacks a specific assigned CAS number, we can infer many of its properties by studying its close structural relatives. The following table provides a comparative overview of Butyl[(2-fluorophenyl)methyl]amine hydrochloride and its key analogs.
| Identifier | Butyl[(2-fluorophenyl)methyl]amine Hydrochloride (Target) | amine hydrochloride [1] | butyl[(2-chloro-6-fluorophenyl)methyl]amine [2][3] | [1-(2-Fluorophenyl)cyclobutyl]methanamine hydrochloride [4] | (3-Fluorophenyl)methanamine Hydrochloride [5] |
| CAS Number | Not Assigned | 1158194-34-3 | 893610-81-6 | 1228879-43-3 | 658-25-3 |
| Molecular Formula | C₁₁H₁₇ClFN | C₁₀H₁₃ClFN | C₁₁H₁₅ClFN | C₁₁H₁₅ClFN | C₇H₉ClFN |
| Molecular Weight | ~217.71 g/mol | 201.67 g/mol | 231.72 g/mol | 215.70 g/mol | 161.60 g/mol |
| Structure | C=CCNCC1=CC=CC=C1F.Cl |
Note: The molecular formula and weight for the target compound are calculated based on its chemical structure.
Anticipated Physicochemical Properties
Based on the known characteristics of similar amine hydrochlorides, we can anticipate the following properties for Butyl[(2-fluorophenyl)methyl]amine hydrochloride. These estimations provide a valuable starting point for experimental design and handling protocols.
| Property | Expected Value / Characteristic | Rationale / Basis for Estimation |
| Physical State | Crystalline solid | Amine hydrochlorides are typically crystalline solids at room temperature.[1] |
| Appearance | White to off-white solid | Common appearance for similar compounds like benzylamine hydrochloride.[6][7] |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | The hydrochloride salt form enhances solubility in polar solvents.[1] |
| Melting Point | Likely >100°C | Typical for similar amine hydrochlorides.[1] |
| Hygroscopicity | Likely hygroscopic | Many amine hydrochlorides, such as benzylamine hydrochloride, are known to be hygroscopic.[8][9] |
Synthesis Pathway: Reductive Amination
The most direct and widely utilized method for the synthesis of N-alkylated benzylamines is reductive amination.[10] This one-pot reaction is highly efficient and versatile, making it the logical choice for preparing Butyl[(2-fluorophenyl)methyl]amine hydrochloride from 2-fluorobenzaldehyde and butylamine.[11]
The reaction proceeds in two main stages: the formation of an imine intermediate from the aldehyde and amine, followed by the in-situ reduction of the imine to the desired secondary amine. The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.[11][12]
Caption: General workflow for the synthesis of Butyl[(2-fluorophenyl)methyl]amine hydrochloride.
Experimental Protocol: Reductive Amination
This protocol provides a generalized procedure. The choice of solvent and reducing agent may require optimization.
Materials:
-
2-Fluorobenzaldehyde
-
Butylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or Sodium borohydride (NaBH₄))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent.
-
Amine Addition: Add butylamine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. The reaction may be gently heated if starting materials are less reactive.[13]
-
Reduction:
-
Using NaBH(OAc)₃: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. This reagent is mild and can be added at the beginning of the reaction if desired.[12]
-
Using NaBH₃CN: This reagent is effective at a slightly acidic pH. A catalytic amount of acetic acid can be added to the imine solution before the portion-wise addition of sodium cyanoborohydride (1.2-1.5 eq).[11]
-
Using NaBH₄: Ensure imine formation is complete before adding sodium borohydride (1.2-1.5 eq) portion-wise, as it can also reduce the starting aldehyde.[12]
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Purification of Free Amine: The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid (1.0 eq) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Butyl[(2-fluorophenyl)methyl]amine hydrochloride.
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode-array (PDA) detector is a standard method for determining the purity of the final compound and for monitoring reaction progress.[14][15]
-
Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for the unambiguous structural elucidation of the molecule, confirming the connectivity of atoms and the presence of the fluorine substituent.
-
Elemental Analysis: For fluorinated compounds, specialized methods may be required for accurate elemental analysis. Techniques like high-resolution molecular absorption spectrometry can be employed for the determination of fluorine content.[16][17]
Safety, Handling, and Storage
While specific toxicological data for Butyl[(2-fluorophenyl)methyl]amine hydrochloride is not available, the safety precautions for analogous benzylamine hydrochlorides should be strictly followed.[6][7][8]
Potential Hazards:
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[18] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] As many amine hydrochlorides are hygroscopic, storage under an inert atmosphere may be necessary to prevent moisture absorption.[8][9]
Potential Applications in Research and Drug Development
Substituted phenylalkylamines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the ortho-position of the phenyl ring in Butyl[(2-fluorophenyl)methyl]amine hydrochloride is expected to confer unique properties relevant to drug design:
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine, which in turn can affect its interaction with biological targets and its pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Conformational Control: The ortho-fluoro substituent can induce a specific conformation of the molecule, which may lead to enhanced binding affinity and selectivity for a particular receptor or enzyme.
-
Building Block for Novel Therapeutics: This compound can serve as a valuable intermediate in the synthesis of more complex molecules for a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.[14]
Conclusion
Butyl[(2-fluorophenyl)methyl]amine hydrochloride stands as a compound of interest for researchers in synthetic and medicinal chemistry. While the absence of a dedicated CAS number highlights its novelty, a robust framework for its synthesis, characterization, and safe handling can be confidently established by leveraging the extensive knowledge available for its structural analogs. The principles and protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the potential of this and other novel fluorinated phenylalkylamines in their research endeavors.
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